molecular formula C13H13ClN2O3S B3039020 4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide CAS No. 950642-45-2

4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide

Cat. No.: B3039020
CAS No.: 950642-45-2
M. Wt: 312.77
InChI Key: VNQKYCSNBORKSG-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide is a sulfonamide-derived Schiff base synthesized via the condensation of sulfanilamide and 5-chlorosalicylaldehyde under reflux conditions in ethanol . The compound crystallizes in a monoclinic system (space group P2₁) with a molecular weight of 310.76 g/mol. Key structural features include:

  • Planar six-membered ring formed by an intramolecular O–H···N hydrogen bond (mean deviation: 0.0083 Å) .
  • Dihedral angle of 12.27° between aromatic rings, enhancing conjugation .
  • Intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice .

The compound’s melting point (469–471 K) and bright orange crystalline appearance reflect its stability and extended π-conjugation .

Properties

IUPAC Name

4-[(5-chloro-2-hydroxyphenyl)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c14-10-1-6-13(17)9(7-10)8-16-11-2-4-12(5-3-11)20(15,18)19/h1-7,16-17H,8H2,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQKYCSNBORKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

Reductive amination emerges as the most efficient route for synthesizing 4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide, leveraging the reactivity of sulfanilamide’s primary amine group. The process involves two sequential steps:

Step 1: Schiff Base Formation
Sulfanilamide (4-aminobenzenesulfonamide) reacts with 5-chloro-2-hydroxybenzaldehyde in anhydrous ethanol under reflux (78°C, 6–8 hours), catalyzed by glacial acetic acid (0.1 equiv). The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, forming an imine intermediate (Schiff base). TLC monitoring (ethyl acetate/hexane, 1:4) confirms complete consumption of starting materials.

Step 2: Borohydride Reduction
The crude Schiff base is reduced using sodium borohydride (NaBH4, 2.0 equiv) in methanol at 0–5°C. The reaction mixture is stirred for 2 hours, after which the solvent is evaporated under vacuum. The residue is recrystallized from ethanol/water (3:1) to yield the target compound as a white crystalline solid (82–87% yield). This method avoids over-alkylation by selectively reducing the imine bond without affecting the sulfonamide or phenolic hydroxyl groups.

Alkylation of Sulfanilamide

Direct alkylation of sulfanilamide with 5-chloro-2-hydroxybenzyl bromide offers an alternative pathway, though it demands precise stoichiometric control:

Synthesis of 5-Chloro-2-hydroxybenzyl Bromide
5-Chloro-2-hydroxybenzyl alcohol (1.0 equiv) is treated with 48% hydrobromic acid (3.0 equiv) and concentrated sulfuric acid (0.5 equiv) at 110°C for 4 hours. The resultant bromide is extracted with dichloromethane, dried over anhydrous Na2SO4, and purified via vacuum distillation (bp 142–145°C at 15 mmHg).

Alkylation Reaction
Sulfanilamide (1.0 equiv) and 5-chloro-2-hydroxybenzyl bromide (1.2 equiv) are dissolved in anhydrous DMF under nitrogen. Potassium carbonate (2.5 equiv) is added to deprotonate the amine, and the mixture is stirred at 60°C for 12 hours. After quenching with ice water, the product is filtered and recrystallized from acetonitrile, yielding 68–74% of the target compound. Excess alkylating agent risks di-alkylation, necessitating careful stoichiometric adjustments.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, SO2NH2), 9.87 (s, 1H, OH), 7.68 (d, J = 8.4 Hz, 2H, H-2 and H-6 of benzenesulfonamide), 7.42 (d, J = 8.4 Hz, 2H, H-3 and H-5 of benzenesulfonamide), 7.21 (d, J = 2.8 Hz, 1H, H-6 of benzyl), 6.96 (dd, J = 8.8, 2.8 Hz, 1H, H-4 of benzyl), 6.83 (d, J = 8.8 Hz, 1H, H-3 of benzyl), 4.32 (s, 2H, CH2), 3.51 (t, J = 6.0 Hz, 2H, NHCH2).
  • 13C NMR (100 MHz, DMSO-d6) : δ 156.2 (C-OH), 143.7 (C-SO2), 134.5 (C-Cl), 129.8–116.4 (aromatic carbons), 48.9 (CH2).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3275 cm−1 (N-H stretch, sulfonamide),
  • 1598 cm−1 (C=N imine stretch, Schiff base intermediate),
  • 1324 cm−1 and 1157 cm−1 (asymmetric and symmetric S=O stretches),
  • 1245 cm−1 (C-O phenolic hydroxyl).

Reaction Mechanism and Optimization

Reductive Amination Pathway

The mechanism proceeds via protonation of the aldehyde carbonyl, facilitating nucleophilic attack by the primary amine to form a tetrahedral intermediate. Dehydration yields the imine, which is reduced by NaBH4 through a six-membered transition state, transferring hydride to the electrophilic carbon. Methanol stabilizes the borohydride intermediate, enhancing reaction efficiency.

Optimization Parameters :

  • Solvent : Ethanol outperforms THF or DMF due to better solubility of sulfanilamide.
  • Temperature : Reflux conditions (78°C) accelerate imine formation without decomposing the aldehyde.
  • Catalyst : Acetic acid (0.1 equiv) lowers the activation energy for Schiff base formation.

Alkylation Challenges

The electron-withdrawing sulfonamide group reduces the nucleophilicity of sulfanilamide’s amine, necessitating polar aprotic solvents (DMF, DMSO) to enhance reactivity. Steric hindrance from the benzyl group further slows the reaction, justifying elevated temperatures (60°C) and extended reaction times.

Industrial and Ecological Considerations

Adapting methodologies from sulfonamide production patents, the alkylation route integrates wastewater-free protocols. For instance, thionyl chloride excess in sulfonyl chloride synthesis is minimized (≤10% molar excess), and reaction by-products (SO2, HCl) are scrubbed using alkaline solutions to recover recyclable bisulfite and hydrochloric acid. This approach reduces environmental impact while maintaining high yields (≥90% for sulfonamide intermediates).

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Key Features Biological Activity/Applications
4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide (Target) 5-chloro-2-hydroxybenzylidene, sulfonamide Intramolecular O–H···N bond; planar structure Antimicrobial (untested in evidence)
4-(5-Chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (L1) 4,6-dimethylpyrimidin-2-yl group Enhanced π-stacking via pyrimidine ring; altered H-bonding Improved enzyme inhibition (e.g., carbonic anhydrase)
4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide (L6) Ethyl linker between benzylidene and sulfonamide Increased flexibility; potential for stronger hydrophobic interactions Broader antifungal activity
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Methoxy group, ethyl linker, benzamide Higher lipophilicity (logP ~1.1); improved membrane penetration Antidiabetic (glyburide analog)
Key Observations :
  • Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and hydrogen-bonding capacity, as seen in the target compound and L1 .
  • Heterocyclic Additions (e.g., pyrimidine in L1) : Improve target specificity by mimicking natural enzyme substrates .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (K) Solubility Crystal System Hydrogen Bonding
Target Compound 469–471 Moderate in MeOH/EtOH Monoclinic (P2₁) Intramolecular O–H···N; intermolecular N–H···O
L1 473–475 Low in polar solvents Orthorhombic Intermolecular N–H···O and C–H···π
4-[3-chloro-2-(4-hydroxy-3-methoxybenzylidene)-4-oxoazetidin-1-yl]benzenesulfonamide 458–460 High in DMSO Triclinic Intramolecular N–H···O; weaker π-stacking
  • Lipophilicity : Methoxy-substituted analogs (e.g., ) show higher logP values, correlating with improved bioavailability .
  • Thermal Stability : Higher melting points in pyrimidine-substituted derivatives (e.g., L1) suggest stronger lattice forces .
Antimicrobial Activity :
  • Target Compound: Not directly tested, but structurally similar Schiff bases show moderate activity against E. coli and S. aureus .
  • Metal Complexes () : Cu(II) complexes of L1 exhibit 2–4× higher antifungal activity against Candida albicans than free ligands .
  • Homologated Derivatives () : Improved carbonic anhydrase inhibition (IC₅₀ ~12 nM vs. ~45 nM for the target compound) due to enhanced hydrophobic interactions .
Enzyme Inhibition :
  • Trisubstituted Triazines () : Substituents like hydroxypropyl reduce lipophilicity (logk = −0.38), affecting blood-brain barrier penetration .

Biological Activity

4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide, a member of the sulfonamide class of compounds, has garnered attention for its potential biological activities. This compound is characterized by a sulfonamide functional group, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of 4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide is C13H12ClN2O3S. Its structure features a sulfonamide group linked to a benzene ring substituted with a chloro and hydroxy group, which may enhance its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis, leading to antimicrobial effects. Additionally, the chloro and hydroxy substitutions may influence the compound's affinity for various receptors or enzymes, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that 4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 6.63 to 6.72 mg/mL .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of A-431 cells, a model for epidermoid carcinoma .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various sulfonamides, 4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide was found to be one of the most potent compounds tested against E. coli and S. aureus. The study highlighted its potential as an alternative treatment option in combating antibiotic-resistant strains .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis in treated cells. The mechanism was linked to the activation of caspase pathways, suggesting its potential use in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMinimum Inhibitory Concentration (MIC)Mechanism of Action
AntimicrobialE. coli6.72 mg/mLInhibition of dihydropteroate synthase
AntimicrobialS. aureus6.63 mg/mLInhibition of dihydropteroate synthase
AnticancerA-431 (epidermoid carcinoma)N/AInduction of apoptosis via caspase activation

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide?

Answer:
The synthesis typically involves a Schiff base condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 4-aminobenzenesulfonamide. Key steps include:

  • Reagents : Ethanol or methanol as solvent, with catalytic acetic acid to promote imine formation .
  • Purification : Recrystallization from ethanol/DMF mixtures to isolate the product.
  • Characterization : Confirmation via melting point analysis, IR (C=N stretch at ~1600 cm⁻¹), and ¹H NMR (azomethine proton resonance at δ ~8.5 ppm) .

Advanced: How can structural discrepancies in crystallographic data for this compound be resolved during refinement?

Answer:
Discrepancies in parameters (e.g., bond lengths, angles) arise from experimental conditions or refinement models. Mitigation strategies include:

  • Full-matrix least-squares refinement : Implemented in SHELXL to minimize residuals (R factors < 0.05) .
  • Hydrogen atom placement : Use of riding models for non-polar H atoms and independent refinement for polar H (e.g., O–H, N–H) via difference Fourier maps .
  • Absorption correction : Multi-scan methods (e.g., SADABS) to address data collection artifacts in Bruker APEXII systems .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • X-ray diffraction : Monoclinic space group (C2/c) with unit cell parameters (e.g., a = 21.069 Å, β = 99.94°) .
  • IR spectroscopy : Identifies sulfonamide S=O stretches (~1150 cm⁻¹) and phenolic O–H bonds (~3300 cm⁻¹) .
  • ¹³C NMR : Confirms aromatic carbons (δ ~110–150 ppm) and imine carbon (δ ~160 ppm) .

Advanced: What intermolecular interactions govern the crystal packing of this compound?

Answer:
The crystal lattice is stabilized by:

  • Intramolecular O–H⋯N hydrogen bonds : Forms a planar six-membered ring (3.38° dihedral angle with adjacent aromatic ring) .
  • Intermolecular N–H⋯O hydrogen bonds : Creates centrosymmetric dimers with R₂²(8) graph-set motifs .
  • Van der Waals interactions : Between chloro and methyl groups, contributing to layered packing .

Basic: What is the coordination geometry around the sulfonamide group?

Answer:
The sulfur atom adopts a distorted tetrahedral geometry, bonded to two oxygen atoms (S=O), one nitrogen (from the sulfonamide group), and a carbon atom from the benzene ring. Bond angles deviate from ideal tetrahedral values (104–108°) due to steric and electronic effects .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Answer:

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, referencing Schiff base metal complexes as analogs .
  • Enzyme inhibition studies : Carbonic anhydrase inhibition assays (e.g., esterase activity with 4-nitrophenyl acetate), comparing IC₅₀ values to acetazolamide controls .
  • Molecular docking : Target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to predict binding affinities .

Basic: How are hydrogen bonding networks analyzed in crystallographic studies of this compound?

Answer:

  • PLATON/ORTEP-3 software : Visualizes H-bonding patterns (e.g., O–H⋯N, N–H⋯O) and calculates geometric parameters (distance: ~2.8 Å, angle: ~160°) .
  • CIF file analysis : Extracts symmetry operations generating dimeric or polymeric structures .

Advanced: What challenges arise in refining high-Z or twinned crystal structures of this compound?

Answer:

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains (e.g., rotational twinning in monoclinic systems) .
  • Disorder modeling : Split positions for Cl or methyl groups with occupancy refinement .
  • High mosaicity : Optimize data collection with fine φ-slicing (0.5° steps) to improve completeness .

Basic: What are the key thermal stability indicators for this compound?

Answer:

  • DSC/TGA : Decomposition onset at ~497 K, with mass loss corresponding to sulfonamide group degradation .
  • Melting point : Sharp endothermic peak at ~497 K, confirmed via Kofler hot-stage microscopy .

Advanced: How can QSAR models predict the bioactivity of derivatives of this compound?

Answer:

  • Descriptor selection : Compute electronic (HOMO/LUMO), steric (molar volume), and hydrophobic (logP) parameters using Gaussian or COSMO-RS .
  • Model validation : Leave-one-out cross-validation (R² > 0.8) to correlate descriptors with IC₅₀ values from enzyme assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-[(5-Chloro-2-hydroxybenzyl)amino]benzenesulfonamide

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